molecular formula C17H14F2N2OS2 B6477717 3-(2-{[2,2'-bithiophene]-5-yl}ethyl)-1-(2,6-difluorophenyl)urea CAS No. 2640976-24-3

3-(2-{[2,2'-bithiophene]-5-yl}ethyl)-1-(2,6-difluorophenyl)urea

Cat. No. B6477717
CAS RN: 2640976-24-3
M. Wt: 364.4 g/mol
InChI Key: PTCONXAOSWXMEJ-UHFFFAOYSA-N
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Description

The compound is a urea derivative with a 2,2’-bithiophene and a 2,6-difluorophenyl group. Urea derivatives are often used in medicinal chemistry due to their biological activity . Bithiophene is a common building block in organic electronics , and difluorophenyl groups are often used in pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would likely be influenced by the π-conjugation of the bithiophene group, which could enhance its photovoltaic performance .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. Bithiophene-containing compounds have been used in the synthesis of conjugated polymers .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its molecular structure. For example, the bithiophene group could enhance its photovoltaic performance .

Scientific Research Applications

3-(2-BTEF) has a variety of potential applications in scientific research. It has been used as a fluorescent probe for the detection of hydrogen sulfide in aqueous solutions. It has also been used as a fluorescent indicator for the detection of metal ions, such as copper, zinc, and iron. Furthermore, it has been used as a fluorescent sensor for the detection of nitric oxide in aqueous solutions.

Advantages and Limitations for Lab Experiments

The main advantage of using 3-(2-BTEF) in laboratory experiments is its high sensitivity and selectivity. It has been reported to have a high sensitivity for the detection of hydrogen sulfide, nitric oxide, and metal ions. Furthermore, it has low toxicity and is relatively inexpensive, making it an attractive option for use in laboratory experiments.
However, there are some limitations to using 3-(2-BTEF) in laboratory experiments. For example, it has a relatively short shelf life and can degrade over time. Furthermore, its fluorescence signal can be quenched by other molecules in the environment, making it difficult to detect.

Future Directions

Given the potential applications of 3-(2-BTEF) in scientific research, there are a number of future directions that could be explored. For example, further studies could be conducted to determine its mechanism of action and to identify new applications for it. Furthermore, research could be conducted to develop more efficient synthesis methods and to improve its stability and fluorescence signal. Additionally, studies could be conducted to investigate its potential therapeutic applications, such as its ability to reduce oxidative stress. Finally, research could be conducted to develop new derivatives of 3-(2-BTEF) that have improved properties.

Synthesis Methods

3-(2-BTEF) is synthesized through a multi-step process. The first step involves the condensation of 2,6-difluorobenzaldehyde with 2-amino-5-thiophenecarboxylic acid in the presence of anhydrous potassium carbonate. This reaction produces a Schiff base, which is then reduced to the corresponding amine using sodium borohydride. The amine is then reacted with ethyl chloroformate to form the desired product, 3-(2-BTEF).

properties

IUPAC Name

1-(2,6-difluorophenyl)-3-[2-(5-thiophen-2-ylthiophen-2-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F2N2OS2/c18-12-3-1-4-13(19)16(12)21-17(22)20-9-8-11-6-7-15(24-11)14-5-2-10-23-14/h1-7,10H,8-9H2,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTCONXAOSWXMEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)NC(=O)NCCC2=CC=C(S2)C3=CC=CS3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F2N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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